![molecular formula C28H18O2 B12563274 [1,1'-Biphenanthrene]-2,2'-diol CAS No. 196865-17-5](/img/structure/B12563274.png)
[1,1'-Biphenanthrene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenanthrene]-2,2’-diol: is an organic compound that belongs to the class of biphenanthrenes This compound is characterized by two phenanthrene units connected by a single bond, with hydroxyl groups attached at the 2 and 2’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenanthrene]-2,2’-diol typically involves the coupling of two phenanthrene units. One common method is the oxidative coupling of phenanthrene derivatives using oxidizing agents such as ferric chloride (FeCl₃) or potassium ferricyanide (K₃[Fe(CN)₆]). The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) under controlled conditions to ensure the formation of the desired biphenanthrene structure.
Industrial Production Methods: While specific industrial production methods for [1,1’-Biphenanthrene]-2,2’-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenanthrene]-2,2’-diol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bonds in the phenanthrene units are partially or fully hydrogenated.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled temperatures.
Major Products:
Oxidation: Quinones and other oxidized biphenanthrene derivatives.
Reduction: Dihydro-biphenanthrene derivatives.
Substitution: Halogenated or sulfonated biphenanthrene compounds.
Applications De Recherche Scientifique
Chemistry: [1,1’-Biphenanthrene]-2,2’-diol is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: The compound has shown potential antibacterial properties, making it a subject of interest in the development of new antibiotics .
Industry: In the industrial sector, [1,1’-Biphenanthrene]-2,2’-diol can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism by which [1,1’-Biphenanthrene]-2,2’-diol exerts its effects is primarily through its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis and death. This is particularly relevant in its antibacterial activity, where it targets the cell membranes of bacteria . Additionally, its cytotoxic effects on tumor cells are believed to involve the induction of apoptosis through mitochondrial pathways.
Comparaison Avec Des Composés Similaires
4,8,4’,8’-Tetramethoxy-[1,1’-biphenanthrene]-2,7,2’,7’-tetrol: Known for its antibacterial properties.
2’,7’-Dihydroxy-4,4’-dimethoxy-1,1’-biphenanthrene-2,7-di-O-β-D-glucopyranoside: Isolated from Cremastra appendiculata and known for its cytotoxic activity.
Uniqueness: [1,1’-Biphenanthrene]-2,2’-diol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
196865-17-5 |
|---|---|
Formule moléculaire |
C28H18O2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
1-(2-hydroxyphenanthren-1-yl)phenanthren-2-ol |
InChI |
InChI=1S/C28H18O2/c29-25-15-13-21-19-7-3-1-5-17(19)9-11-23(21)27(25)28-24-12-10-18-6-2-4-8-20(18)22(24)14-16-26(28)30/h1-16,29-30H |
Clé InChI |
LYXQKPRYDFQZPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3C4=C(C=CC5=C4C=CC6=CC=CC=C65)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


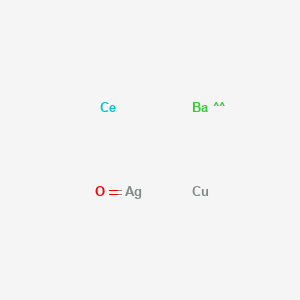
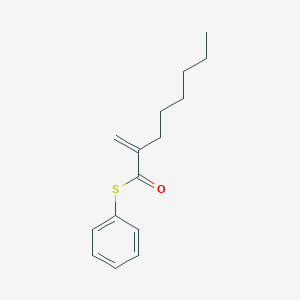
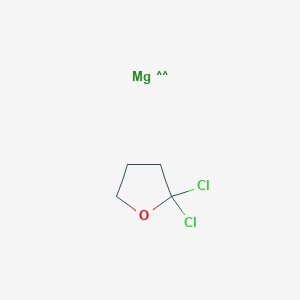
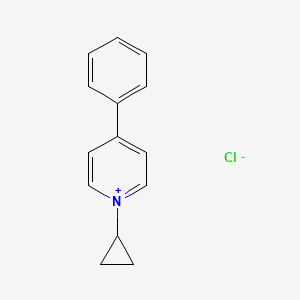
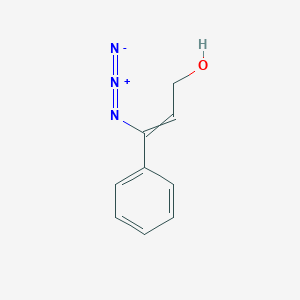
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

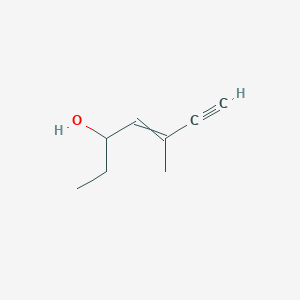


![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

